2-Bromo-3-chloro-4-methylpyridine
Overview
Description
2-Bromo-3-chloro-4-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-chloro-4-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
This compound interacts with its target, the p38α MAP kinase, by inhibiting its function . This inhibition is achieved through competitive inhibition of the adenosine triphosphate (ATP) binding site of the kinase .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This suggests that this compound plays a role in the regulation of inflammatory responses.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also a CYP1A2 inhibitor .
Result of Action
The inhibition of p38α MAP kinase by this compound results in the modulation of cellular processes, particularly the release of pro-inflammatory cytokines . This could potentially lead to therapeutic effects in cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-chloro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction between this compound and p38α mitogen-activated protein kinase is characterized by the compound’s ability to inhibit the kinase’s activity, thereby affecting the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s inhibition of p38α mitogen-activated protein kinase leads to a reduction in the production of pro-inflammatory cytokines, which can have downstream effects on cellular responses to inflammation and stress . Additionally, this compound may affect the expression of genes involved in inflammatory responses and cellular stress pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by binding to the active site of p38α mitogen-activated protein kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to a decrease in the production of pro-inflammatory cytokines. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as in an inert atmosphere at temperatures between 2-8°C . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase and a continuous reduction in pro-inflammatory cytokine production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effects on the kinase without inducing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted from the body . These metabolic processes can affect the compound’s bioavailability and overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its accessibility to target enzymes and its overall effectiveness in modulating biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target enzymes and other biomolecules, thereby affecting its overall biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method is the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-chloro-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-3-methylpyridine
- 2-Chloro-3-bromo-4-methylpyridine
- 2-Bromo-3-methylpyridine
Uniqueness
2-Bromo-3-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it valuable for specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-3-chloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRCRSMZFZRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660563 | |
Record name | 2-Bromo-3-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-42-5 | |
Record name | 2-Bromo-3-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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